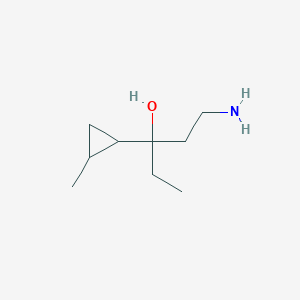
Cyclobutylmethanesulfinyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutylmethanesulfinyl chloride is an organosulfur compound with the chemical formula C₅H₉ClOS. It is a colorless to pale yellow liquid with a pungent odor. This compound is part of the sulfinyl chloride family, which are known for their reactivity and utility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclobutylmethanesulfinyl chloride can be synthesized through the reaction of cyclobutylmethanesulfinic acid with thionyl chloride. The reaction typically involves heating the sulfinic acid with thionyl chloride under reflux conditions, resulting in the formation of the sulfinyl chloride and the release of sulfur dioxide and hydrogen chloride gases .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors has been explored to improve the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutylmethanesulfinyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form sulfinamides and sulfinates, respectively.
Oxidation: Can be oxidized to cyclobutylmethanesulfonyl chloride using oxidizing agents like hydrogen peroxide.
Reduction: Can be reduced to cyclobutylmethanesulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base like pyridine to neutralize the hydrogen chloride formed during the reaction.
Oxidation: Performed under acidic conditions with hydrogen peroxide.
Reduction: Conducted under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride.
Major Products
Sulfinamides: Formed from the reaction with amines.
Sulfinates: Formed from the reaction with alcohols.
Sulfonyl Chlorides: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Cyclobutylmethanesulfinyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organosulfur compounds.
Pharmaceuticals: Employed in the synthesis of sulfinamide-based drugs.
Material Science: Utilized in the preparation of sulfinyl-containing polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules
Mecanismo De Acción
The mechanism of action of cyclobutylmethanesulfinyl chloride involves its reactivity as an electrophile. It can react with nucleophiles, leading to the formation of new chemical bonds. The sulfinyl group (SO) in the compound is highly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Cyclobutylmethanesulfinyl chloride can be compared with other sulfinyl chlorides and related compounds:
Methanesulfonyl Chloride: Similar in reactivity but differs in the alkyl group attached to the sulfinyl chloride.
Cyclobutylmethanesulfonyl Chloride: An oxidized form of this compound with different reactivity and applications.
Sulfonimidates: Organosulfur compounds with a similar sulfinyl group but different substituents and reactivity
Conclusion
This compound is a versatile compound with significant utility in organic synthesis, pharmaceuticals, and material science. Its reactivity and ability to form various derivatives make it an important intermediate in chemical research and industrial applications.
Propiedades
Fórmula molecular |
C5H9ClOS |
|---|---|
Peso molecular |
152.64 g/mol |
Nombre IUPAC |
cyclobutylmethanesulfinyl chloride |
InChI |
InChI=1S/C5H9ClOS/c6-8(7)4-5-2-1-3-5/h5H,1-4H2 |
Clave InChI |
NXUIBRSXADXZFT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CS(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B13183809.png)
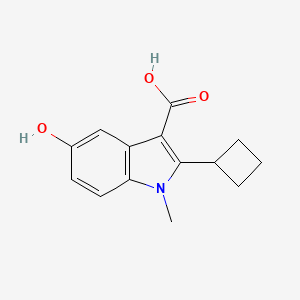
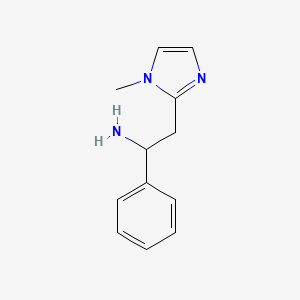
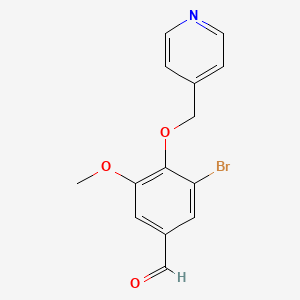
![(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13183822.png)
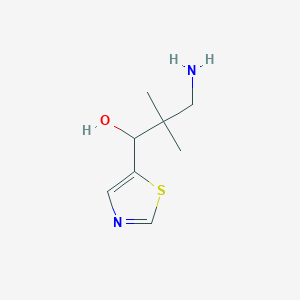


methanol](/img/structure/B13183839.png)

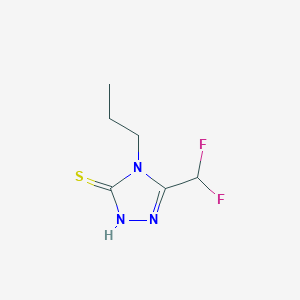
![2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)
